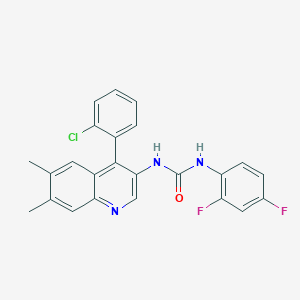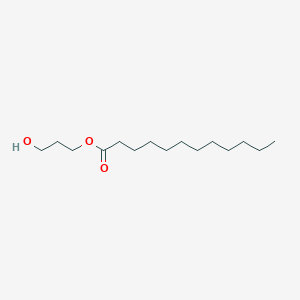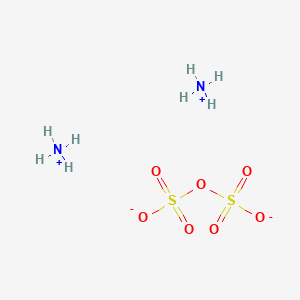![molecular formula C21H38O2 B157819 Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate CAS No. 10152-68-8](/img/structure/B157819.png)
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate, also known as NCPCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
The mechanism of action of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In animal models, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to reduce inflammation and improve symptoms of inflammatory diseases such as arthritis. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in lab experiments is that it is relatively easy to synthesize and can be incorporated into a variety of drug delivery systems. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have low toxicity in animal models, which makes it a potentially safer alternative to other anti-inflammatory and antitumor agents. However, one limitation of using Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several areas of future research that could be explored with Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate. One potential direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate and how it interacts with other signaling pathways. Finally, more research is needed to determine the efficacy and safety of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in human clinical trials.
Méthodes De Synthèse
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate is synthesized through a multistep process that involves the reaction of cyclopropanecarboxylic acid with 2-nonylcyclopropanemethanol in the presence of a catalyst. The resulting product is then reacted with butyric anhydride to produce Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate.
Applications De Recherche Scientifique
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been studied for its potential pharmacological properties, particularly as an antitumor and anti-inflammatory agent. Studies have shown that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been investigated for its potential as a drug delivery system, as it can be easily incorporated into liposomes and other nanoparticles.
Propriétés
Numéro CAS |
10152-68-8 |
|---|---|
Nom du produit |
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate |
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-11-17-14-19(17)16-20-15-18(20)12-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
Clé InChI |
BEUIOIYFOPNKNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CC1CC2CC2CCCC(=O)OC |
SMILES canonique |
CCCCCCCCCC1CC1CC2CC2CCCC(=O)OC |
Synonymes |
2-[(2-Nonylcyclopropyl)methyl]cyclopropanebutanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



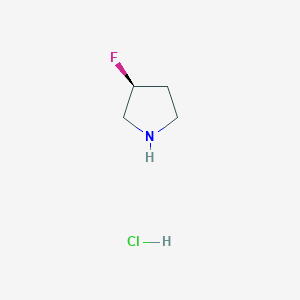
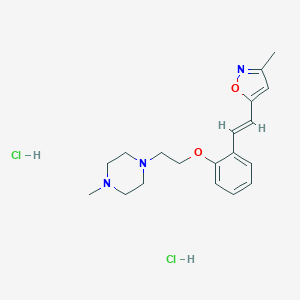
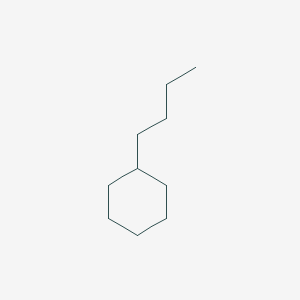
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
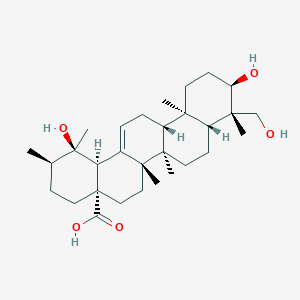
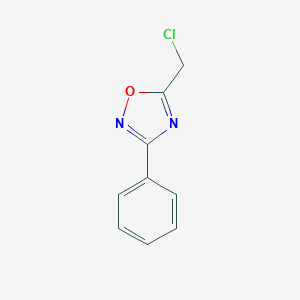
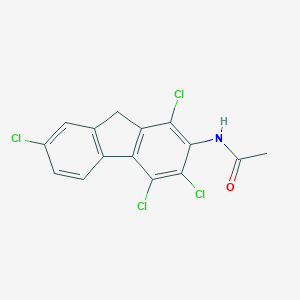
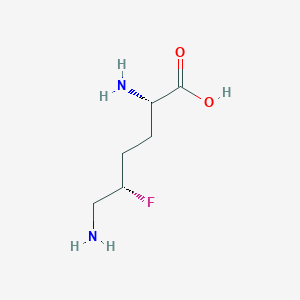
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
